![molecular formula C13H11N3O4 B5908171 N'-{[5-(3-nitrophenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B5908171.png)
N'-{[5-(3-nitrophenyl)-2-furyl]methylene}acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-{[5-(3-nitrophenyl)-2-furyl]methylene}acetohydrazide, commonly known as 'NFA', is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. NFA is a yellow crystalline powder that is synthesized through a simple and efficient method.
Wirkmechanismus
The mechanism of action of NFA is not fully understood, but studies suggest that it may induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9. NFA may also inhibit the growth of bacteria and fungi by disrupting their cell membrane and inhibiting their metabolic activity.
Biochemical and Physiological Effects:
Studies have reported that NFA has low toxicity towards normal cells and tissues, making it a promising candidate for the development of anticancer agents. NFA has also been shown to have low cytotoxicity towards bacteria and fungi, making it a potential candidate for the development of antibacterial and antifungal agents.
Vorteile Und Einschränkungen Für Laborexperimente
The synthesis of NFA is simple and efficient, and the resulting product is easily purified through recrystallization. NFA-based materials have shown excellent performance in various applications, including sensing, catalysis, and degradation of pollutants. However, the use of NFA in biological systems requires further investigation, and its potential toxicity towards normal cells and tissues needs to be thoroughly evaluated.
Zukünftige Richtungen
There are several future directions for the research on NFA. In medicinal chemistry, further studies are needed to evaluate the anticancer potential of NFA and its derivatives. In materials science, the development of new NFA-based materials with improved performance and novel functionalities is an area of active research. In environmental science, the development of NFA-based probes for the detection of other pollutants, such as organic compounds and pesticides, is an area of potential research. Overall, the research on NFA is a rapidly growing field, and its potential applications in various fields make it a promising candidate for further investigation.
Synthesemethoden
The synthesis of NFA involves the reaction of 5-(3-nitrophenyl)-2-furaldehyde with acetic hydrazide in the presence of glacial acetic acid and a catalytic amount of p-toluenesulfonic acid. The reaction takes place at room temperature, and the resulting product is purified through recrystallization using ethanol.
Wissenschaftliche Forschungsanwendungen
NFA has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, NFA has shown promising results as an anticancer agent, with studies reporting its ability to induce apoptosis in cancer cells. NFA has also been investigated for its potential use as an antibacterial and antifungal agent.
In materials science, NFA has been used as a building block for the synthesis of various functional materials, including fluorescent dyes, sensors, and catalysts. NFA-based materials have shown excellent performance in various applications, including sensing of metal ions and organic compounds, degradation of organic pollutants, and catalysis of organic transformations.
In environmental science, NFA has been investigated for its potential use as a fluorescent probe for the detection of heavy metal ions in water. NFA-based probes have shown high selectivity and sensitivity towards various heavy metal ions, including Pb2+, Cd2+, and Hg2+.
Eigenschaften
IUPAC Name |
N-[(E)-[5-(3-nitrophenyl)furan-2-yl]methylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O4/c1-9(17)15-14-8-12-5-6-13(20-12)10-3-2-4-11(7-10)16(18)19/h2-8H,1H3,(H,15,17)/b14-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKRUTJMDHMJJRI-RIYZIHGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NN=CC1=CC=C(O1)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N/N=C/C1=CC=C(O1)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

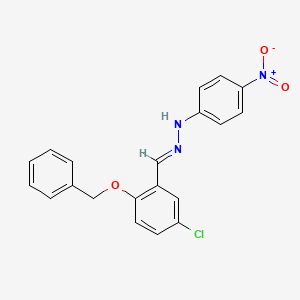
![N'-[(4-ethoxybenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5908104.png)
![3-[4-(allyloxy)phenyl]-2-cyano-N-(2-methylcyclohexyl)acrylamide](/img/structure/B5908106.png)
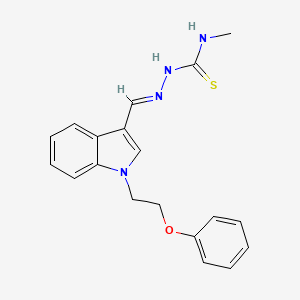
![N'-[1-(3-bromo-4-methoxyphenyl)ethylidene]-2-(4-morpholinyl)acetohydrazide](/img/structure/B5908115.png)
![6-[4-(dimethylamino)benzylidene]-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5908132.png)

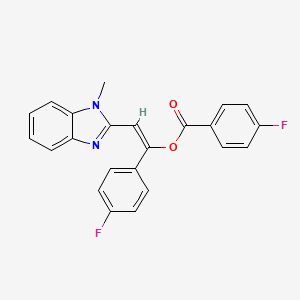
![3-{4-[3-(3-methylbenzyl)-2,5-dioxo-1-pyrrolidinyl]phenyl}acrylic acid](/img/structure/B5908161.png)
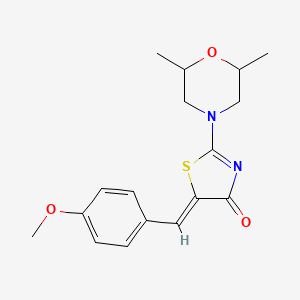
![N'-[2-(benzyloxy)-5-bromobenzylidene]acetohydrazide](/img/structure/B5908167.png)
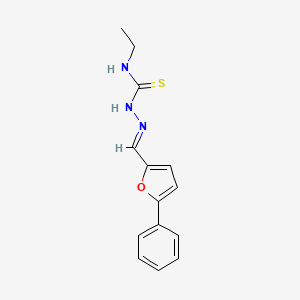
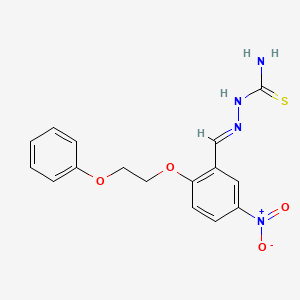
![2,2'-[2-butene-1,4-diylbis(thio)]bis(1-methyl-1H-imidazole)](/img/structure/B5908187.png)